molecular formula C10H13ClFN B8048358 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B8048358
M. Wt: 201.67 g/mol
InChI Key: STIGKSYKJSYOOT-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClFN. It is a versatile small molecule scaffold used primarily in research and development. This compound is notable for its structural features, which include a fluorine atom attached to a tetrahydronaphthalene ring system, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the fluorination of a tetrahydronaphthalene precursor followed by amination. One common method includes the following steps:

    Fluorination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor.

    Amination: The fluorinated intermediate is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound for research and development.

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIGKSYKJSYOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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